3-Methyl-6-{[1-(2-phenylethyl)piperidin-4-yl]methoxy}pyridazine
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Overview
Description
3-Methyl-6-{[1-(2-phenylethyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a pyridazine ring substituted with a methoxy group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-{[1-(2-phenylethyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Piperidine Moiety: The piperidine moiety is attached through a nucleophilic substitution reaction involving a piperidine derivative and the pyridazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine moiety.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-6-{[1-(2-phenylethyl)piperidin-4-yl]methoxy}pyridazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Biology: The compound is used in biological studies to understand its interaction with various biological targets.
Industry: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-6-{[1-(2-phenylethyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with opioid receptors, potentially leading to analgesic effects. The pyridazine ring may also interact with other biological targets, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Other pyridazine derivatives, such as 5-acyl-N-methyl derivatives, also share similarities in terms of the pyridazine ring structure.
Uniqueness
This compound is unique due to the specific combination of the piperidine moiety and the methoxy-substituted pyridazine ring
Properties
IUPAC Name |
3-methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-16-7-8-19(21-20-16)23-15-18-10-13-22(14-11-18)12-9-17-5-3-2-4-6-17/h2-8,18H,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFPCEZAMQKHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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